N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O2S2 and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activities
Cytotoxic Activity of Sulfonamide Derivatives
Novel sulfonamide derivatives, including those with thiadiazole, quinoline, and isoquinoline moieties, have been synthesized and evaluated for their cytotoxic activities against breast and colon cancer cell lines. For example, specific derivatives exhibited potent cytotoxicity against breast cancer cell lines, suggesting their potential as therapeutic agents (Ghorab et al., 2015).
Anticancer Screening of Imidazothiadiazole Analogs
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their cytotoxic activities evaluated against various cancer cell lines, demonstrating significant cytotoxic results, especially against breast cancer (Abu-Melha, 2021).
Anticancer Agents with Quinoline Structures
A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against several cancer cell lines, underscoring the importance of structural modifications in enhancing anticancer activity (Fang et al., 2016).
Structural Aspects and Molecular Docking
Structural Modification for Src Kinase Inhibition
Research on thiazolyl N-benzyl-substituted acetamide derivatives demonstrated their potential in inhibiting Src kinase, an important target in cancer therapy. The study highlights the importance of structural aspects, such as the replacement of pyridine with thiazole, in developing effective anticancer agents (Fallah-Tafti et al., 2011).
VEGFR-2-TK Inhibition for Anticancer Therapy
A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. The study provides insights into the role of VEGFR-2-TK inhibition in anticancer therapy and the potential of structural modifications to enhance therapeutic efficacy (Hassan et al., 2021).
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S2/c22-16-9-7-14(8-10-16)12-18(27)23-20-24-25-21(30-20)29-13-19(28)26-11-3-5-15-4-1-2-6-17(15)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQVTXGNEWXDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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